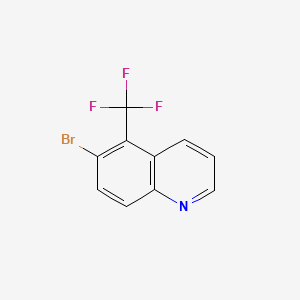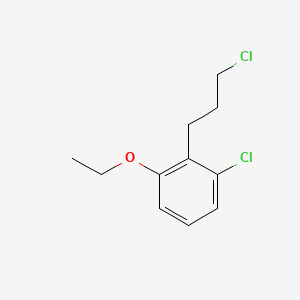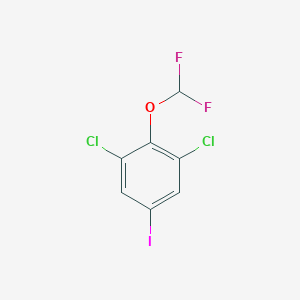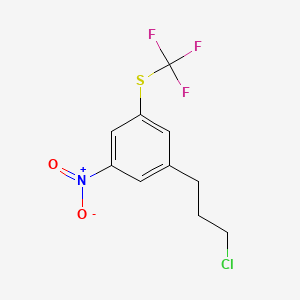
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one is an organic compound that belongs to the class of brominated ketones It is characterized by the presence of bromine atoms and a mercapto group attached to a phenyl ring, along with a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one typically involves multiple steps. One common method includes the bromination of a suitable precursor, such as 1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one. The reaction conditions often involve the use of bromine or a brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at low temperatures to control the reactivity of bromine and to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to achieve high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted phenyl ketones with various functional groups.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include secondary alcohols.
Applications De Recherche Scientifique
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one involves its interaction with nucleophilic sites in biological molecules. The bromine atoms can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. The mercapto group can also participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-methylpropane: A simpler brominated alkane used in organic synthesis.
Bromoacetone: A brominated ketone with lachrymatory properties.
1-Bromopropane: An organobromine compound used as a solvent.
Uniqueness
1-Bromo-1-(2-(bromomethyl)-5-mercaptophenyl)propan-2-one is unique due to the presence of both bromine and mercapto groups on the phenyl ring, along with a ketone functional group
Propriétés
Formule moléculaire |
C10H10Br2OS |
|---|---|
Poids moléculaire |
338.06 g/mol |
Nom IUPAC |
1-bromo-1-[2-(bromomethyl)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H10Br2OS/c1-6(13)10(12)9-4-8(14)3-2-7(9)5-11/h2-4,10,14H,5H2,1H3 |
Clé InChI |
ZOAASIRYQIZWMP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C=CC(=C1)S)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)
![(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)


![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)




![Isopropyl 8-amino-2,3-dimethylimidazolo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B14036338.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]-2-methylaniline](/img/structure/B14036344.png)
